molecular formula C13H15FN2O3S B1241649 Unifiram CAS No. 272786-64-8

Unifiram

Cat. No.: B1241649
CAS No.: 272786-64-8
M. Wt: 298.34 g/mol
InChI Key: SNRTZFZAFBIBJP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Unifiram, also known as DM-232, is a potent nootropic compound . The primary targets of this compound are the AMPA receptors in the brain . These receptors play a crucial role in synaptic transmission and are involved in cognitive functions such as learning and memory .

Mode of Action

This compound works by modulating AMPA receptors . It increases acetylcholine levels (ACh) in the brain . Acetylcholine is a neurotransmitter that plays a key role in learning and memory. This allows for greater activation of these receptors and improved cognitive response .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the AMPA-mediated neurotransmission system . By modulating this system, this compound can enhance memory and cognitive functioning . Instead, it is thought to work indirectly or downstream to activate AMPA receptors .

Pharmacokinetics

It is known that this compound is an experimental drug and has shown antiamnesic effects in animal studies . No formal human studies have been conducted to determine its adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cognitive functions. It has been shown to improve memory and learning capabilities in animal studies . This compound is also thought to reduce the duration of hypnosis induced by pentobarbital, without impairing motor coordination .

Biochemical Analysis

Biochemical Properties

Unifiram plays a crucial role in biochemical reactions by modulating neurotransmitter systems. It primarily interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release . This interaction improves neural communication and cognitive functions. This compound does not bind directly to glutamate, GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine, or opioid receptors, indicating its specificity for AMPA receptors .

Cellular Effects

This compound influences various cellular processes, particularly in the brain. It enhances synaptic plasticity and long-term potentiation, which are critical for learning and memory . By modulating AMPA receptor activity, this compound increases glutamate release, thereby improving neural communication.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the modulation of AMPA receptors. By enhancing AMPA receptor activity, this compound promotes increased glutamate release, which improves neural communication and cognitive functions . This compound does not act as an AMPA receptor positive allosteric modulator but prevents amnesia induced by AMPA receptor antagonists, suggesting indirect or downstream activation of AMPA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and potency, with effects lasting several hours after administration . Long-term studies on its stability and degradation are limited. In vitro and in vivo studies have shown that this compound can enhance cognitive functions without impairing motor coordination .

Dosage Effects in Animal Models

Animal studies have demonstrated that this compound is significantly more potent than other nootropics like Piracetam. Even at very low doses, this compound has shown promising results in enhancing memory and cognitive functions . The effects of this compound vary with different dosages. High doses may lead to adverse effects, although specific toxic effects have not been extensively studied .

Metabolic Pathways

This compound undergoes metabolic processes in the body, although detailed studies on its metabolism are limited. It is known that this compound is partially excreted in its native form and has a narrow detection window . Enzymatic hydrolysis is required to detect its metabolites, while mineral hydrolysis leads to the complete destruction of this compound and its metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily affecting the brain. It interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release .

Subcellular Localization

The subcellular localization of this compound is primarily within neural cells, where it interacts with AMPA receptors Its potent effects on neural communication and cognitive functions indicate its localization in synaptic regions .

Preparation Methods

The synthesis of Unifiram involves several steps, starting with the preparation of the core structure, hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Unifiram undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRTZFZAFBIBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432024
Record name UNIFIRAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272786-64-8
Record name 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272786-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Unifiram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNIFIRAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNIFIRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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